molecular formula C15H16FNO5 B8350094 BMS-538158

BMS-538158

Cat. No. B8350094
M. Wt: 309.29 g/mol
InChI Key: JLUPGSPHOGFEOB-UHFFFAOYSA-N
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Patent
US06777440B2

Procedure details

A solution of 2-(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-N-(4-fluoro-benzyl)-N-methoxy-acetamide (3.65 g, 11.8 mmol) in tetrahydrofuran (150 ml) was treated at 15° C. with 35 ml (35 mmol) of 1 M aqueous sodium hydroxide. After 30 minutes, the reaction mixture was acidified with 1N hydrochloric acid (65 ml) and extracted with ethyl acetate. The organic phase was washed with brine, dried (magnesium sulfate) and evaporated in vacuo to give a white solid. Recrystallization from ethyl acetate and hexane gave 3.04 g (96% yield) of the title material as white needles; mp 129° C. (dec.). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.73 (3H, s), 4.84 (2H, s), 6.57 (1H, s), 7.07 (2H, mn), 7.34 (2H, m). 13CNMR (enol form) 125 MHz (DMSO-d6) δ (ppm): 47.08, 63.05, 93.35, 130.61, 130.83, 130.90, 132.86, 132.89, 133.14, 133.16, 161.02, 161.38, 163.32, 163.81, 170.97. Anal. calcd for C12H12FNO5: C, 53.53; H, 4.49; N, 5.20; Found: C, 53.78; H, 4.30; N, 4.90.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
CC1(C)[O:6][C:5](=[CH:7][C:8]([N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[O:11][CH3:12])=[O:9])[C:4](=[O:21])[O:3]1.[OH-].[Na+].Cl>O1CCCC1>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]([O:11][CH3:12])[C:8]([CH:7]=[C:5]([OH:6])[C:4]([OH:21])=[O:3])=[O:9])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
CC1(OC(C(O1)=CC(=O)N(OC)CC1=CC=C(C=C1)F)=O)C
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(CN(C(=O)C=C(C(=O)O)O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06777440B2

Procedure details

A solution of 2-(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-N-(4-fluoro-benzyl)-N-methoxy-acetamide (3.65 g, 11.8 mmol) in tetrahydrofuran (150 ml) was treated at 15° C. with 35 ml (35 mmol) of 1 M aqueous sodium hydroxide. After 30 minutes, the reaction mixture was acidified with 1N hydrochloric acid (65 ml) and extracted with ethyl acetate. The organic phase was washed with brine, dried (magnesium sulfate) and evaporated in vacuo to give a white solid. Recrystallization from ethyl acetate and hexane gave 3.04 g (96% yield) of the title material as white needles; mp 129° C. (dec.). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.73 (3H, s), 4.84 (2H, s), 6.57 (1H, s), 7.07 (2H, mn), 7.34 (2H, m). 13CNMR (enol form) 125 MHz (DMSO-d6) δ (ppm): 47.08, 63.05, 93.35, 130.61, 130.83, 130.90, 132.86, 132.89, 133.14, 133.16, 161.02, 161.38, 163.32, 163.81, 170.97. Anal. calcd for C12H12FNO5: C, 53.53; H, 4.49; N, 5.20; Found: C, 53.78; H, 4.30; N, 4.90.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
CC1(C)[O:6][C:5](=[CH:7][C:8]([N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[O:11][CH3:12])=[O:9])[C:4](=[O:21])[O:3]1.[OH-].[Na+].Cl>O1CCCC1>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]([O:11][CH3:12])[C:8]([CH:7]=[C:5]([OH:6])[C:4]([OH:21])=[O:3])=[O:9])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
CC1(OC(C(O1)=CC(=O)N(OC)CC1=CC=C(C=C1)F)=O)C
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(CN(C(=O)C=C(C(=O)O)O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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